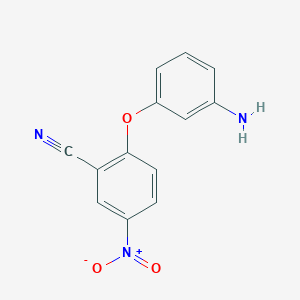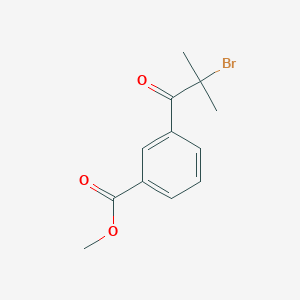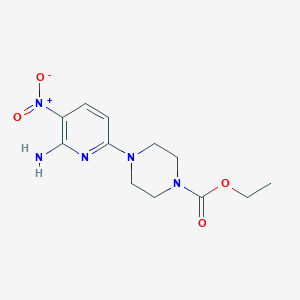
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate is a chemical compound with the molecular formula C17H27N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 3-(3-aminopyridin-4-yl)-5-methylphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate typically involves the reaction of 3-(3-aminopyridin-4-yl)-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3-aminopyridin-4-yl)carbamate
- Tert-butyl (3-nitropyridin-4-yl)carbamate
- Tert-butyl (3-methylisoxazol-4-yl)carbamate
Uniqueness
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a tert-butyl carbamate group with a 3-(3-aminopyridin-4-yl)-5-methylphenyl moiety makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H21N3O2 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylphenyl]carbamate |
InChI |
InChI=1S/C17H21N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-10H,18H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
UXXLXWUIOIBVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl [6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]carbamate](/img/structure/B8311383.png)
![N,N-Dimethyl-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridin-2-amine](/img/structure/B8311391.png)
![2-Chloro-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B8311396.png)

![4-Trifluoromethyl-2,2'-bi[1H-imidazole]](/img/structure/B8311407.png)

![2-(3-butyn-1-yl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B8311420.png)



![2-(chloromethyl)-4,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B8311463.png)

